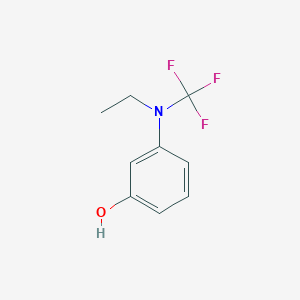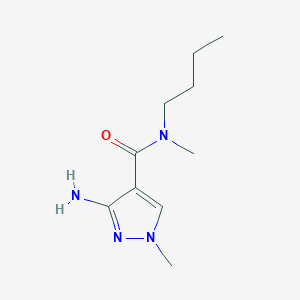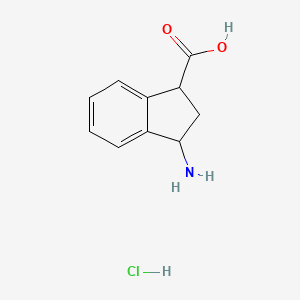![molecular formula C12H17F2N5 B11732721 N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11732721.png)
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine is a synthetic organic compound characterized by its unique pyrazole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole core: The initial step involves the synthesis of the pyrazole core through the reaction of hydrazine with a suitable diketone under acidic conditions.
Introduction of the difluoroethyl group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a difluoroethyl halide.
Methylation: The methyl groups are added through alkylation reactions using methyl iodide in the presence of a base such as potassium carbonate.
Final assembly: The final compound is assembled by coupling the intermediate products using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Difluoroethyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- 2-Fluorodeschloroketamine
Uniqueness
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine is unique due to its difluoroethyl group, which imparts distinct chemical and biological properties compared to other pyrazole derivatives. This structural feature may enhance its stability, reactivity, and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H17F2N5 |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H17F2N5/c1-8-4-12(18(3)17-8)15-5-10-6-16-19(9(10)2)7-11(13)14/h4,6,11,15H,5,7H2,1-3H3 |
Clé InChI |
MRSUOZRCPNCKRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)NCC2=C(N(N=C2)CC(F)F)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732641.png)


![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11732664.png)

![1-[(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride](/img/structure/B11732684.png)
![2-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11732691.png)
![N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline](/img/structure/B11732692.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11732693.png)

![(3S)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732696.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11732700.png)
![1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732703.png)
![2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid](/img/structure/B11732711.png)
